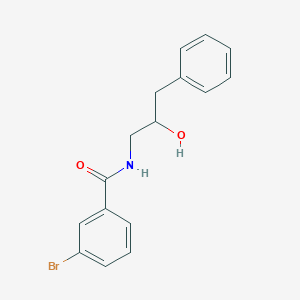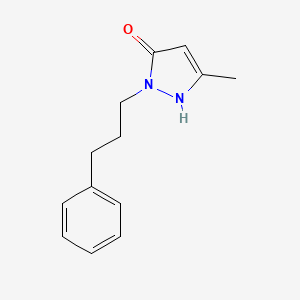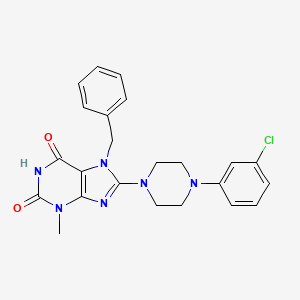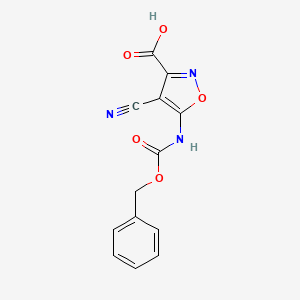
tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate
Overview
Description
tert-Butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate: is a chiral compound that has garnered significant interest in the fields of organic chemistry and pharmaceuticals. This compound is known for its unique structural features, which include a piperidine ring substituted with hydroxyl groups at the 3 and 5 positions and a tert-butyl ester group at the 1 position. Its stereochemistry is defined by the (3R,5R) configuration, making it an important intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is a key chiral intermediate used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin . The primary target of this compound is the enzyme carbonyl reductase, which shows excellent activity for the biosynthesis of this compound .
Mode of Action
The interaction of this compound with its target, carbonyl reductase, leads to the biosynthesis of the compound. This process requires the cofactor NADH/NADPH .
Biochemical Pathways
The biosynthesis of this compound involves the use of carbonyl reductase and a cofactor co-immobilization strategy . This process leads to the in situ regeneration of the cofactor, contributing to the high yield and enantioselectivity of the synthesis .
Result of Action
The result of the action of this compound is the production of a key chiral intermediate for the synthesis of the side chain of rosuvastatin . This contributes to the overall efficacy of rosuvastatin, a lipid-lowering drug .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the use of a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed, which achieved in situ cofactor regeneration . This strategy showed high enantioselectivity and yield, demonstrating the potential of the self-sufficient biocatalyst for the asymmetric biosynthesis of rosuvastatin intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate typically involves the use of chiral catalysts and protecting groups to ensure the desired stereochemistry. One common method involves the condensation of 1-tert-butoxy-1,3-dimethylsiloxy-1,3-butadiene with 3-phthaloyl imino propionaldehyde in the presence of a chiral catalyst. The resulting chiral compound is then reduced using a carboxylic chiral reducing agent to yield the target compound .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This often involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine: this compound is an important intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases and metabolic disorders. It is used in the production of drugs that inhibit specific enzymes involved in disease pathways.
Industry: In the industrial sector, the compound is used in the production of fine chemicals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
- (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester
Comparison: tert-Butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in chemical reactions. Its chiral nature and tert-butyl ester group make it particularly valuable for the synthesis of enantioselective catalysts and pharmaceuticals .
Properties
IUPAC Name |
tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUUHOYXJWSXIA-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271240-62-0 | |
| Record name | tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide](/img/structure/B2566633.png)
![Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester](/img/structure/B2566635.png)




![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566642.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2566644.png)
![2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2566645.png)
![5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2566646.png)

![4-benzyl-2-(3-chlorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566648.png)
